molecular formula C16H20N4S B11678852 (2Z)-2-{2-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]hydrazin-1-ylidene}azepane

(2Z)-2-{2-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]hydrazin-1-ylidene}azepane

Cat. No.: B11678852
M. Wt: 300.4 g/mol
InChI Key: RWVMWZYTLCPYFT-UHFFFAOYSA-N
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Description

(2Z)-2-{2-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]hydrazin-1-ylidene}azepane is a complex organic compound characterized by its unique structure, which includes a thiazole ring and an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-{2-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]hydrazin-1-ylidene}azepane typically involves multi-step organic reactions. One common method includes the condensation of 4-(4-methylphenyl)-2-thiazolylhydrazine with azepanone under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and requires precise temperature and pH control to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-{2-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]hydrazin-1-ylidene}azepane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the thiazole ring, using reagents like alkyl halides.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-{2-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]hydrazin-1-ylidene}azepane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for further pharmacological studies.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new drugs for various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of (2Z)-2-{2-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]hydrazin-1-ylidene}azepane involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(5E)-5-(3,4-Dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate
  • Poly(dimethylsiloxane)
  • Octanal

Uniqueness

Compared to similar compounds, (2Z)-2-{2-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]hydrazin-1-ylidene}azepane stands out due to its unique combination of a thiazole ring and an azepane ring. This structure imparts specific chemical and biological properties that make it valuable for various applications.

Properties

Molecular Formula

C16H20N4S

Molecular Weight

300.4 g/mol

IUPAC Name

1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(3,4,5,6-tetrahydro-2H-azepin-7-yl)hydrazine

InChI

InChI=1S/C16H20N4S/c1-12-6-8-13(9-7-12)14-11-21-16(18-14)20-19-15-5-3-2-4-10-17-15/h6-9,11H,2-5,10H2,1H3,(H,17,19)(H,18,20)

InChI Key

RWVMWZYTLCPYFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NNC3=NCCCCC3

Origin of Product

United States

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